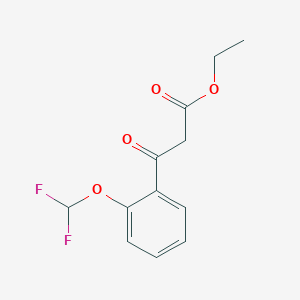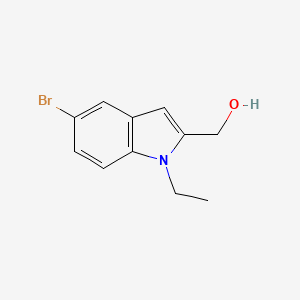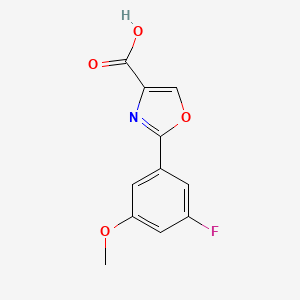
2-(3-Fluoro-5-methoxyphenyl)oxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluoro-5-methoxyphenyl)oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a fluorine atom at the 3-position and a methoxy group at the 5-position on the phenyl ring, along with a carboxylic acid group at the 4-position of the oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-5-methoxyphenyl)oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at elevated temperatures (70–90 °C) to form the oxazoline intermediate, which is then oxidized to the corresponding oxazole using commercial manganese dioxide .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using flow chemistry techniques. This approach allows for the continuous production of the compound with improved safety and efficiency. The use of a packed reactor containing manganese dioxide facilitates the oxidative aromatization of the oxazoline intermediate to the oxazole .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Fluoro-5-methoxyphenyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups on the phenyl ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidative aromatization of oxazolines to oxazoles.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce functional groups.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups and properties depending on the reagents and conditions used.
Applications De Recherche Scientifique
2-(3-Fluoro-5-methoxyphenyl)oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-(3-Fluoro-5-methoxyphenyl)oxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine and methoxy groups on the phenyl ring enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Methoxyphenyl)oxazole-4-carboxylic acid: Similar structure but lacks the fluorine atom.
5-(2-Fluorophenyl)-1,2-oxazole-4-carboxylic acid: Similar structure but lacks the methoxy group.
Uniqueness
2-(3-Fluoro-5-methoxyphenyl)oxazole-4-carboxylic acid is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. This combination of substituents enhances its chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H8FNO4 |
|---|---|
Poids moléculaire |
237.18 g/mol |
Nom IUPAC |
2-(3-fluoro-5-methoxyphenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8FNO4/c1-16-8-3-6(2-7(12)4-8)10-13-9(5-17-10)11(14)15/h2-5H,1H3,(H,14,15) |
Clé InChI |
XVJOZPGGMGKSMI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)C2=NC(=CO2)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl[(piperidin-4-yl)methyl]propylamine](/img/structure/B15091281.png)
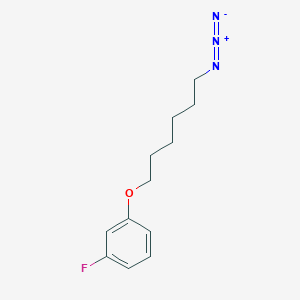

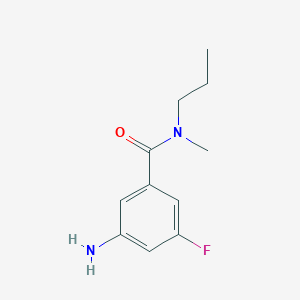

![4-({[(2,6-Dichloro-4-pyridyl)methyl]imino}methyl)phenol](/img/structure/B15091310.png)
![2H-Tetrazole-2-acetic acid, 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-, ethyl ester](/img/structure/B15091313.png)
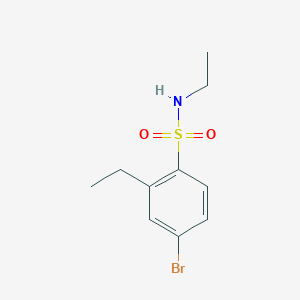
![4',4'-Dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-amine hydrochloride](/img/structure/B15091333.png)

![4'-Methoxy-3'-methyl-[1,2'-binaphthalene]-1',2-diol](/img/structure/B15091349.png)
